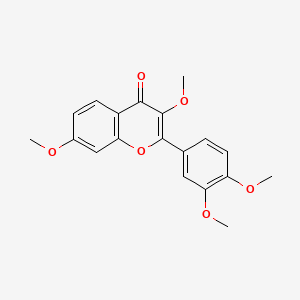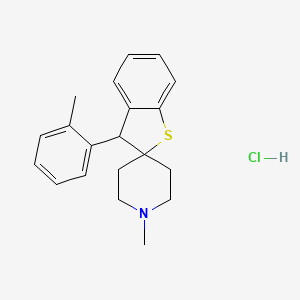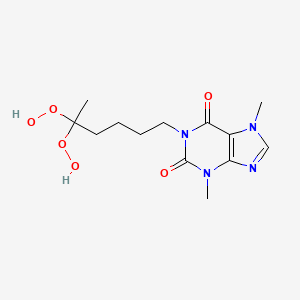
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This particular compound is characterized by the presence of a 2-methylphenyl group and a tetrahydropyridinyl group attached to the isoquinoline core, with a hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves multi-step organic reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes. For this specific compound, the synthesis might involve:
Formation of the Isoquinoline Core: Starting with a benzylamine derivative and an aldehyde under acidic conditions.
Introduction of the 2-Methylphenyl Group: Through Friedel-Crafts alkylation or acylation.
Formation of the Tetrahydropyridinyl Group: Via hydrogenation or reduction of a pyridine derivative.
Conversion to Hydrochloride Salt: By treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxides, while reduction could produce tetrahydroisoquinolines.
Wissenschaftliche Forschungsanwendungen
Isoquinoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isoquinoline derivatives varies depending on their specific structure and target. Generally, they may interact with enzymes, receptors, or other proteins, modulating their activity. For example, some isoquinoline derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Structurally similar but with a nitrogen atom at a different position.
Benzylisoquinoline: Contains a benzyl group attached to the isoquinoline core.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
92123-85-8 |
|---|---|
Molekularformel |
C21H21ClN2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H20N2.ClH/c1-15-6-2-4-8-18(15)21-19-9-5-3-7-17(19)14-20(23-21)16-10-12-22-13-11-16;/h2-10,14,22H,11-13H2,1H3;1H |
InChI-Schlüssel |
TZRXPJLJPIAUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4=CCNCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
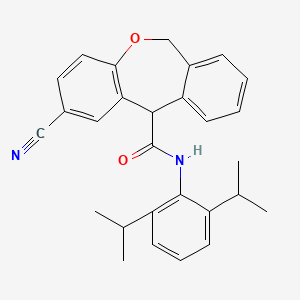

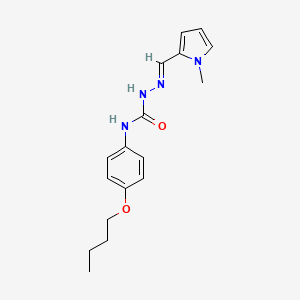



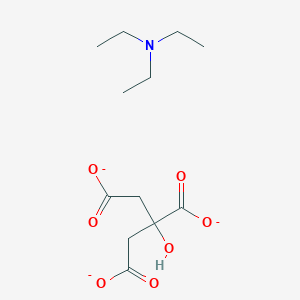

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
